molecular formula C13H15BrO4 B11925604 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid CAS No. 1131594-64-3

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Katalognummer: B11925604
CAS-Nummer: 1131594-64-3
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: QYTBQJWXWHTNHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound with the molecular formula C13H15BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a tetrahydro-2H-pyran-4-ylmethoxy group

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Esterification and Amidation: Formation of esters and amides.

Wissenschaftliche Forschungsanwendungen

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid imparts unique chemical properties, such as increased solubility and potential for specific biological interactions, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

1131594-64-3

Molekularformel

C13H15BrO4

Molekulargewicht

315.16 g/mol

IUPAC-Name

3-bromo-4-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15BrO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)

InChI-Schlüssel

QYTBQJWXWHTNHI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.